molecular formula C7H9N3O3S B1347176 4-(Hydrazinecarbonyl)benzenesulfonamide CAS No. 35264-29-0

4-(Hydrazinecarbonyl)benzenesulfonamide

Cat. No. B1347176
CAS RN: 35264-29-0
M. Wt: 215.23 g/mol
InChI Key: JIDAHYHCQJXNTD-UHFFFAOYSA-N
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Description

4-(Hydrazinecarbonyl)benzenesulfonamide is a chemical compound with the CAS Number: 35264-29-0 . It has a molecular weight of 215.23 and is also known as Sulfadimidine or Sulfamethazine, which are sulfonamide antibiotics commonly used in veterinary medicine to treat bacterial infections in animals.


Synthesis Analysis

The synthesis of hydrazinecarbonyl benzenesulfonamides has been reported to be achieved by microwave heating, which offers shorter reaction times and higher yields in small amounts of solvents . A comparison with the conventional method for their preparation has also been undertaken . The synthetic pathway for the preparation of new 1,2,3-triazole derivatives started with the preparation of the two key intermediates .


Molecular Structure Analysis

The molecular structure of 4-(Hydrazinecarbonyl)benzenesulfonamide is represented by the InChI code: 1S/C7H9N3O3S/c8-10-7(11)5-1-3-6(4-2-5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) .


Physical And Chemical Properties Analysis

4-(Hydrazinecarbonyl)benzenesulfonamide is a powder at room temperature . It has a melting point of 228-230 degrees Celsius .

Scientific Research Applications

Synthesis and Antibacterial Activity

4-(Hydrazinecarbonyl)benzenesulfonamide serves as a precursor in the synthesis of various biologically important compounds. For instance, Thiyagarajan et al. (2015) reported the microwave-assisted synthesis of a series of hydrazinecarbonyl benzenesulfonamides, demonstrating significant antibacterial activity against Staphylococcus aureus, Bacillus firmus, and Escherichia coli (Thiyagarajan, Rao, Thamaraichelvan, Mayer, & Pandey, 2015).

Enzyme Inhibition for Medical Applications

Compounds derived from 4-(Hydrazinecarbonyl)benzenesulfonamide have been studied for their enzyme inhibition potential. A study by Mishra et al. (2018) discovered potent anti-convulsant carbonic anhydrase inhibitors among novel benzenesulfonamide derivatives, indicating their potential in addressing epileptogenesis through inhibition of human carbonic anhydrase isoforms (Mishra, Kumari, Angeli, Bua, Buonanno, Monti, Tiwari, & Supuran, 2018).

Anticancer Activity

The anticancer activity of 4-(Hydrazinecarbonyl)benzenesulfonamide derivatives has also been explored. Prasetiawati et al. (2022) synthesized 4-hydrazinylphenyl benzenesulfonate and evaluated its anticancer activity against breast cancer Michigan Cancer Foundation-7 (MCF-7) cell lines, revealing nanomolar activity and highlighting the compound's potential as a novel anti-breast cancer agent (Prasetiawati, Hidayat, Zamri, & Muchtaridi, 2022).

Anti-Inflammatory and Selective COX-2 Inhibition

Bekheit et al. (2021) designed and synthesized new triazole-bearing benzenesulphonamide derivatives, showing high activity as COX-2 inhibitors with minimal or no ulcerogenic effects. This research underscores the potential of 4-(Hydrazinecarbonyl)benzenesulfonamide derivatives in developing safer anti-inflammatory drugs (Bekheit, Mohamed, Abdel-Wahab, & Fouad, 2021).

Safety And Hazards

The safety information for 4-(Hydrazinecarbonyl)benzenesulfonamide indicates that it is harmful if swallowed . It is classified under GHS07, with hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and seeking medical attention if feeling unwell .

properties

IUPAC Name

4-(hydrazinecarbonyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c8-10-7(11)5-1-3-6(4-2-5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDAHYHCQJXNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60312358
Record name 4-(Hydrazinecarbonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydrazinecarbonyl)benzenesulfonamide

CAS RN

35264-29-0
Record name Benzoic acid, hydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Hydrazinecarbonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydrazinecarbonyl)benzenesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB9D74L8ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
HA Allam, SH Fahim, MF Abo-Ashour… - European Journal of …, 2019 - Elsevier
Herein we report the design and synthesis of three different sets of novel benzenesulfonamides (5a-e, 7a-e and 10a-d) incorporating hydrophilic/hydrophobic tails by hydrazido or …
Number of citations: 19 www.sciencedirect.com
MF Abo-Ashour, WM Eldehna, A Nocentini… - European Journal of …, 2018 - Elsevier
As a part of our ongoing efforts towards developing novel carbonic anhydrase inhibitors based on the isatin moiety, herein we report the synthesis and biological evaluation of novel …
Number of citations: 49 www.sciencedirect.com
AM Alaa, AS El-Azab, S Bua, A Nocentini… - Bioorganic …, 2019 - Elsevier
Carbonic anhydrases (CA, EC 4.2.1.1) are Zinc metalloenzymes and are present throughout most living organisms. Among the catalytically active isoforms are the cytosolic CA I and II, …
Number of citations: 30 www.sciencedirect.com
Mİ Han, MG Gündüz, G Alçı, S Giovannuzzi… - New Journal of …, 2023 - pubs.rsc.org
In the present study, we synthesized novel carbonic anhydrase (CA, EC 4.2.1.1) inhibitors by linking various sulfonate esters to a benzenesulfonamide fragment via hydrazone …
Number of citations: 1 pubs.rsc.org
AM Alaa, AS El-Azab, AH Ghiaty, P Gratteri… - Bioorganic …, 2019 - Elsevier
The synthesis, characterization and biological evaluation of series of cyclic imides incorporating the 4-sulfamoylbenzamide scaffold (16–29) is disclosed. The compounds were …
Number of citations: 23 www.sciencedirect.com
AAM Alkhaldi, MM Al-Sanea, A Nocentini… - European Journal of …, 2020 - Elsevier
Herein we describe design and synthesis of different series of novel small molecules featuring 3-methylthiazolo[3,2-a]benzimidazole moiety (as a tail) connected to the zinc anchoring …
Number of citations: 44 www.sciencedirect.com
CB Mishra, S Kumari, A Angeli, S Bua… - European Journal of …, 2018 - Elsevier
We report the design, synthesis and pharmacological assessment of novel benzenesulfonamide derivatives acting as effective carbonic anhydrase (CA, EC 4.2.1.1) inhibitors. All the …
Number of citations: 22 www.sciencedirect.com
AM Alaa, AS El-Azab, MAA El-Enin, AA Almehizia… - Bioorganic …, 2018 - Elsevier
The synthesis, characterization and biological evaluation of a library of isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones is disclosed. The set of …
Number of citations: 39 www.sciencedirect.com
Y Huentupil, L Peña, N Novoa, E Berrino… - Journal of Enzyme …, 2019 - Taylor & Francis
A series of organometallic acylhydrazones was prepared, incorporating Re(CO) 3 , Mn(CO) 3 and ferrocenyl moieties, which were subsequently reacted with amino-sulfonamides in …
Number of citations: 15 www.tandfonline.com
AH Eldeeb, MF Abo-Ashour, A Angeli, A Bonardi… - European Journal of …, 2021 - Elsevier
New series of benzenesulfonamide and benzoic acid derivatives were designed and synthesized using tail/dual tail approach to improve potency and selectivity as carbonic anhydrase …
Number of citations: 17 www.sciencedirect.com

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